N-Fmoc-3-(2-biphenylyl)-L-alanine

説明

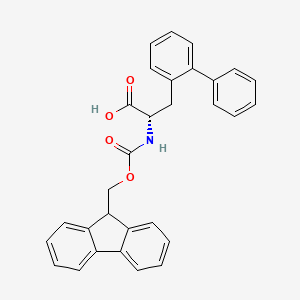

N-Fmoc-3-(2-biphenylyl)-L-alanine is a derivative of alanine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is substituted with a biphenyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-(2-biphenylyl)-L-alanine typically involves the following steps:

Protection of the Amino Group: The amino group of 3-(2-biphenylyl)-L-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale Reaction: Conducting the protection reaction in large reactors with controlled temperature and pH.

Purification: Using industrial-scale chromatography or crystallization techniques to purify the product.

化学反応の分析

Types of Reactions

N-Fmoc-3-(2-biphenylyl)-L-alanine undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) are used for peptide coupling reactions.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields 3-(2-biphenylyl)-L-alanine.

Peptides: Coupling reactions yield peptides containing the 3-(2-biphenylyl)-L-alanine residue.

科学的研究の応用

Peptide Synthesis

Overview : N-Fmoc-3-(2-biphenylyl)-L-alanine is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the assembly of complex peptide sequences.

Case Study : A study demonstrated the efficiency of this compound in synthesizing peptides with high purity and yield. The incorporation of this compound in SPPS resulted in peptides that exhibited enhanced stability and biological activity compared to those synthesized with traditional amino acids .

Drug Development

Overview : The unique structure of this compound enhances its utility in developing novel drug candidates. Its ability to mimic natural amino acids while providing distinct properties makes it ideal for targeting specific biological pathways.

Case Study : Research has shown that peptides containing this compound can effectively interact with specific receptors involved in disease pathways, leading to the development of potential therapeutic agents for conditions such as cancer and metabolic disorders .

Bioconjugation Techniques

Overview : In bioconjugation, this compound serves as a versatile linker for attaching biomolecules to surfaces or other molecules. This capability is crucial for creating targeted drug delivery systems.

Data Table: Bioconjugation Applications

| Application Area | Description | Impact |

|---|---|---|

| Targeted Drug Delivery | Facilitates precise delivery of therapeutics | Increases efficacy while minimizing side effects |

| Diagnostic Imaging | Used in the construction of imaging agents | Enhances visualization of biological processes |

Research in Cancer Therapeutics

Overview : The properties of this compound are leveraged in cancer research, particularly in developing treatments that target specific cancer cell receptors.

Case Study : A notable study utilized this compound to create peptide inhibitors that effectively bind to MDM2, a protein involved in tumor growth. The synthesized peptides showed nanomolar affinity, indicating their potential as therapeutic agents against various cancers .

Fluorescent Probes

Overview : The biphenyl moiety within this compound can be employed to design fluorescent probes for imaging applications. These probes are instrumental in visualizing cellular processes.

Data Table: Fluorescent Probe Characteristics

| Property | Description |

|---|---|

| Emission Wavelength | Tunable based on the biphenyl substitution |

| Application | Cellular imaging and tracking biological interactions |

作用機序

The mechanism of action of N-Fmoc-3-(2-biphenylyl)-L-alanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the Fmoc group is removed, allowing the amino group to participate in further reactions. The biphenyl group can interact with other molecules through hydrophobic interactions, influencing the structure and function of the resulting peptides or proteins.

類似化合物との比較

Similar Compounds

N-Fmoc-3-(2-naphthyl)-L-alanine: Similar structure but with a naphthyl group instead of a biphenyl group.

N-Fmoc-3-(2-phenyl)-L-alanine: Similar structure but with a phenyl group instead of a biphenyl group.

Uniqueness

N-Fmoc-3-(2-biphenylyl)-L-alanine is unique due to the presence of the biphenyl group, which provides additional hydrophobic interactions compared to phenyl or naphthyl groups. This can influence the folding and stability of peptides and proteins, making it a valuable tool in peptide synthesis and medicinal chemistry.

生物活性

N-Fmoc-3-(2-biphenylyl)-L-alanine is a derivative of L-alanine that has gained attention in the fields of peptide synthesis and drug development due to its unique structural properties. This article explores its biological activity, applications, and research findings related to this compound.

- Molecular Formula : C₃₁H₃₃N₃O₄

- Molecular Weight : 505.62 g/mol

- Melting Point : 155 °C

- Density : 1.3 g/cm³

- Boiling Point : 690.7 °C at 760 mmHg

These properties make this compound suitable for various applications in medicinal chemistry and biochemistry.

Biological Activity

The biological activity of this compound is primarily related to its role as a building block in peptide synthesis, where it enhances the stability and efficacy of peptides. Below are key aspects of its biological activity:

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies show that derivatives can be more potent than traditional antibiotics like vancomycin .

2. Cancer Therapeutics

This compound is being explored for its potential in cancer treatment. It has been used in the synthesis of peptides that target specific cancer cell receptors, demonstrating cytotoxic effects on various human cancer cell lines. For example, analogs have shown significant inhibition against cell lines such as A549 and SK-OV-3 .

3. Peptide Synthesis

This compound serves as a crucial component in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptide sequences with high purity and yield. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group can be easily removed under mild conditions, making it a preferred choice among chemists .

Applications

This compound has several applications in research and industry:

- Peptide Synthesis : Used extensively in the development of therapeutic peptides.

- Drug Development : Facilitates the design of novel pharmaceuticals targeting specific biological pathways.

- Bioconjugation : Assists in attaching biomolecules to surfaces or other molecules for drug delivery systems .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various Fmoc-protected amino acid derivatives, including this compound. Results indicated that specific modifications led to enhanced activity against MRSA, with some compounds showing up to a 100-fold increase in potency compared to standard antibiotics .

Case Study 2: Cancer Treatment

In a series of experiments, researchers synthesized peptides incorporating this compound and tested their cytotoxicity on multiple cancer cell lines. The findings revealed that certain peptides exhibited significant anti-proliferative effects, with IC50 values below 15 µM against A549 cells .

Research Findings

Recent studies highlight the versatility and potential of this compound:

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-phenylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(18-21-12-4-5-13-22(21)20-10-2-1-3-11-20)31-30(34)35-19-27-25-16-8-6-14-23(25)24-15-7-9-17-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWTWJBBUVERRZ-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。